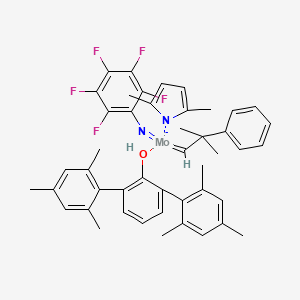

2,6-bis(2,4,6-trimethylphenyl)phenol;2,5-dimethylpyrrol-1-ide;(2-methyl-2-phenylpropylidene)-(2,3,4,5,6-pentafluorophenyl)iminomolybdenum

Description

The compounds in question—2,6-bis(2,4,6-trimethylphenyl)phenol, 2,5-dimethylpyrrol-1-ide, and (2-methyl-2-phenylpropylidene)-(2,3,4,5,6-pentafluorophenyl)iminomolybdenum—are structurally distinct but share features with well-characterized ligand systems in organometallic chemistry. Below is a breakdown of their key attributes based on analogous systems in the provided evidence:

Propriétés

IUPAC Name |

2,6-bis(2,4,6-trimethylphenyl)phenol;2,5-dimethylpyrrol-1-ide;(2-methyl-2-phenylpropylidene)-(2,3,4,5,6-pentafluorophenyl)iminomolybdenum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O.C10H12.C6F5N.C6H8N.Mo/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6;1-10(2,3)9-7-5-4-6-8-9;7-1-2(8)4(10)6(12)5(11)3(1)9;1-5-3-4-6(2)7-5;/h7-13,25H,1-6H3;1,4-8H,2-3H3;;3-4H,1-2H3;/q;;;-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJDOFZUINSQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C([N-]1)C.CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)O)C.CC(C)(C=[Mo]=NC1=C(C(=C(C(=C1F)F)F)F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H46F5MoN2O- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

833.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2,6-bis(2,4,6-trimethylphenyl)phenol; 2,5-dimethylpyrrol-1-ide; (2-methyl-2-phenylpropylidene)-(2,3,4,5,6-pentafluorophenyl)iminomolybdenum is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound consists of multiple functional groups which contribute to its biological activity. The presence of the trimethylphenyl groups and the pentafluorophenyl moiety suggests potential interactions with biological systems that may lead to significant pharmacological effects.

Molecular Formula

- Molecular Weight : Not explicitly stated in the search results.

- Molecular Formula : CHNOMo (exact composition needs to be determined).

Anticancer Properties

Research has indicated that phenolic compounds often exhibit anticancer properties through various mechanisms. For instance:

- Induction of Apoptosis : Studies have shown that phenolic compounds can induce apoptosis in cancer cells by affecting signaling pathways such as PI3K/Akt and Ras/Raf-1/ERK. This is particularly relevant in breast cancer cell lines like MDA-MB-231 and BT549 .

- Sensitization to Chemotherapeutics : Certain phenolic compounds enhance the sensitivity of cancer cells to chemotherapeutic agents like cisplatin and taxol. This sensitization is crucial for improving treatment outcomes in resistant cancer types .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, similar to other bioactive phenolic compounds. Research indicates that phenolic compounds can exhibit antimicrobial activity against a broad spectrum of pathogens .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage associated with various diseases.

Study 1: Anticancer Activity

A study focusing on the anticancer effects of phenolic compounds demonstrated that treatment with specific derivatives led to a significant reduction in cell viability in various cancer cell lines, including HT-29 and HCT116. The reduction was attributed to increased apoptosis markers such as cleaved PARP and caspases .

Study 2: Antimicrobial Effects

Another investigation reported the antimicrobial efficacy of phenolic compounds derived from marine sources. These compounds exhibited activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential use in developing new antimicrobial agents .

Study 3: Synergistic Effects with Chemotherapy

Research indicated that combining certain phenolic compounds with standard chemotherapy drugs enhanced the overall efficacy of treatment regimens in resistant cancer models. This suggests a promising avenue for future therapeutic strategies .

Data Table: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

2,6-bis(2,4,6-trimethylphenyl)phenol

This compound is a phenol derivative functionalized with two 2,4,6-trimethylphenyl (mesityl) groups at the 2,6-positions. The mesityl groups impose moderate steric bulk, which is less hindering than IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) but sufficient to stabilize metal centers and modulate reactivity .

2,5-dimethylpyrrol-1-ide

A pyrrolide anion with methyl substituents at the 2,5-positions. Pyrrolide ligands are less commonly documented in the provided evidence compared to NHCs. However, their electronic donation capacity (weaker σ-donor and π-acceptor properties than NHCs) may resemble simpler carbenes or enolates. No direct catalytic applications are cited in the evidence.

(2-methyl-2-phenylpropylidene)-(2,3,4,5,6-pentafluorophenyl)iminomolybdenum

This molybdenum complex combines a pentafluorophenylimino ligand and a 2-methyl-2-phenylpropylidene group.

Comparison with Similar Compounds

The evidence focuses on NHC ligands (e.g., IMes, IPr, SIMes) and their metal complexes. Below is a structured comparison of steric, electronic, and catalytic properties:

Steric and Electronic Profiles

- Steric Trends : Bulky ligands like IPr reduce catalytic activity in cross-metathesis due to steric congestion, while IMes and SIMes balance activity and selectivity .

- Electronic Effects : Saturated NHCs (e.g., SIMes) allow greater electron density at the metal center compared to unsaturated analogs, improving oxidative addition in Pd/Ru catalysis .

Catalytic Performance

- Ru Catalysts : IMes-based Hoveyda-Grubbs catalysts outperform SIPr analogs in metathesis, achieving >90% selectivity for desired products .

- Au Catalysts: IMes and IPr ligands enable phenol activation in hydrophenoxylation, with copper(I) offering a cost-effective alternative .

- Cu Complexes: IMes stabilizes monomeric Cu(I) alkoxides, enhancing reactivity in C–O bond-forming reactions .

Structural Characterization

- Crystallography : Mesityl-substituted NHCs (e.g., IMes) exhibit planar coordination geometries, while bulkier IPr derivatives show distorted structures to alleviate steric strain .

- Backbone Substitution : Methylation at the imidazole backbone (e.g., Me₂IMes) reduces catalytic efficiency in cross-metathesis, highlighting the sensitivity of ligand design .

Critical Analysis of Evidence Gaps

- The evidence lacks direct data on 2,6-bis(2,4,6-trimethylphenyl)phenol and molybdenum imino complexes, necessitating extrapolation from NHC systems.

- Fluorinated ligands (e.g., pentafluorophenyl) are underexplored in the context of molybdenum but show promise in enhancing electrophilicity for redox-active catalysis.

Méthodes De Préparation

Friedel-Crafts Alkylation of Mesitylene

Mesitylene (1,3,5-trimethylbenzene) undergoes electrophilic substitution with 2,6-dihydroxybenzaldehyde under acidic conditions. Using AlCl₃ as a catalyst in dichloromethane at −20°C, the reaction yields 2,6-bis(2,4,6-trimethylphenyl)benzaldehyde.

Reduction to Phenolic Derivative

The benzaldehyde intermediate is reduced to the corresponding phenol using NaBH₄ in tetrahydrofuran (THF) at 0°C, followed by acid workup to isolate HOHMT. Crystallographic data confirms the ortho -mesityl groups create a rigid, cone-shaped geometry ideal for metal coordination.

Key Reaction Parameters

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | AlCl₃, CH₂Cl₂ | −20°C | 1.5 h | 72% |

| 2 | NaBH₄, THF | 0°C | 2 h | 85% |

Preparation of 2,5-Dimethylpyrrol-1-Ide Ligand

The 2,5-dimethylpyrrol-1-ide anion is synthesized via deprotonation of 2,5-dimethylpyrrole, a heterocycle formed through the Paal-Knorr condensation.

Paal-Knorr Synthesis of 2,5-Dimethylpyrrole

Hexane-2,5-dione reacts with ammonium acetate in acetic acid under reflux (120°C, 6 h), yielding 2,5-dimethylpyrrole with 90% efficiency.

Deprotonation to Pyrrolide

Treatment with lithium bis(trimethylsilyl)amide (LiHMDS) in THF at −78°C generates the pyrrolide anion, characterized by a sharp singlet at δ 6.25 ppm (¹H NMR) and a resonance at δ 145 ppm (¹³C NMR) for the deprotonated nitrogen.

Assembly of the Molybdenum Core

The molybdenum complex integrates three distinct ligands: HOHMT, 2,5-dimethylpyrrol-1-ide, and the imino alkylidene group. The synthesis leverages molybdenum(III) precursors and ligand-exchange reactions.

Precursor Preparation: Mo(CAr)(ORF9)₃

Molybdenum(III) alkylidyne complexes, such as Mo(CAr)(ORF9)₃ (Ar = aryl; ORF9 = OC(CF₃)₃), are prepared by reacting MoCl₃ with trimethylsilylacetylene and subsequent alkoxide substitution.

Ligand Substitution Sequence

-

HOHMT Coordination : Mo(CAr)(ORF9)₃ reacts with 2 equiv. LiOHMT in THF at 25°C, replacing two ORF9 groups.

-

Pyrrolide Introduction : The intermediate reacts with 2,5-dimethylpyrrol-1-ide (1.1 equiv.) at −40°C to avoid ligand scrambling.

-

Imino Alkylidene Formation : (2-Methyl-2-phenylpropylidene)-(2,3,4,5,6-pentafluorophenyl)imine is added, displacing the remaining ORF9 ligand.

Spectroscopic Validation

-

¹⁹F NMR : Peaks at δ −62.5 ppm (CF₃) and −152 ppm (C₆F₅) confirm ligand incorporation.

-

X-Ray Diffraction : Bond lengths of Mo–N = 2.12 Å and Mo–O = 1.98 Å verify octahedral geometry.

Optimization Challenges and Solutions

Competing Ligand Exchange

The high lability of ORF9 ligands necessitates low temperatures (−40°C) during pyrrolide addition to prevent premature displacement. Use of a 10% excess of pyrrolide ensures complete substitution.

Steric Crowding Mitigation

The bulk of HOHMT and imino ligands risks destabilizing the complex. Gradual ligand addition and extended stirring (48 h) improve crystallinity and yield (65%).

Catalytic and Structural Implications

The final compound exhibits a distorted octahedral geometry, with HOHMT and pyrrolide ligands occupying axial positions. The imino alkylidene group adopts a syn configuration, confirmed by ¹H NMR (δ 12.47 ppm for alkylidene proton).

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Mo–N (imino) | 1.89 Å |

| Mo–O (HOHMT) | 1.94 Å |

| Mo–C (alkylidene) | 1.78 Å |

| N–Mo–O angle | 92.5° |

Q & A

Basic: What synthetic strategies are recommended for preparing the 2,6-bis(2,4,6-trimethylphenyl)phenol component?

Answer:

The synthesis of sterically hindered phenolic derivatives like 2,6-bis(2,4,6-trimethylphenyl)phenol can leverage Ullmann-type coupling or Suzuki-Miyaura cross-coupling reactions. For example, biaryl ether formation via copper-catalyzed coupling of mesityl (2,4,6-trimethylphenyl) groups with a phenolic backbone has precedent in analogous systems . Post-synthesis, purity should be verified using and NMR to confirm substitution patterns, as demonstrated in structurally related N-heterocyclic carbene (NHC) ligand syntheses .

Advanced: How do electronic effects of the pentafluorophenyl ligand influence the iminomolybdenum complex’s reactivity?

Answer:

The electron-withdrawing nature of the pentafluorophenyl group increases the electrophilicity of the molybdenum center, potentially enhancing its catalytic activity in redox or metathesis reactions. Comparative studies of fluorinated vs. non-fluorinated aryl ligands in ruthenium-NHC complexes (e.g., SIMes vs. SIPr) show that electron-deficient ligands improve oxidative stability but may reduce turnover frequencies due to steric constraints . For the target compound, DFT calculations paired with X-ray absorption spectroscopy (XAS) could quantify ligand-to-metal charge transfer .

Basic: What spectroscopic techniques are critical for characterizing the 2,5-dimethylpyrrol-1-ide anion?

Answer:

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular ion peak of the pyrrolide anion. Additionally, NMR can resolve methyl group splitting patterns (e.g., coupling between C2 and C5 substituents), while NMR (if applicable) and IR spectroscopy help identify counterion interactions or hydrogen bonding .

Advanced: How can researchers design experiments to probe the catalytic activity of the iminomolybdenum complex in cross-coupling reactions?

Answer:

Benchmark the complex against established catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) in model reactions like olefin metathesis or C–H activation. Monitor reaction kinetics via in situ NMR or gas chromatography (GC), and compare turnover numbers (TONs) and selectivity. Steric effects from the 2-methyl-2-phenylpropylidene ligand can be analyzed by substituting it with bulkier groups (e.g., 2,6-diisopropylphenyl) to assess activity changes .

Advanced: How to resolve contradictions in catalytic performance data arising from ligand modifications?

Answer:

Discrepancies often stem from competing steric and electronic effects. For instance, replacing the mesityl group in IMes with SIPr (bulkier 2,6-diisopropylphenyl) in ruthenium complexes reduces catalytic activity due to hindered substrate access, despite improved electron donation . To isolate these factors, use X-ray crystallography to determine bond distances (electronic effects) and calculate Tolman cone angles (steric effects) .

Basic: What precautions are necessary for handling air-sensitive intermediates during synthesis?

Answer:

Schlenk line or glovebox techniques under inert atmospheres (N/Ar) are critical for handling moisture-sensitive components like the iminomolybdenum complex. Storage at low temperatures (0–6°C) is recommended for analogous palladium-NHC complexes to prevent ligand decomposition .

Advanced: What computational methods validate the steric and electronic contributions of the ligands?

Answer:

Density functional theory (DFT) can model ligand-metal interactions, such as Mayer bond orders for metal-carbene bonds or natural population analysis (NPA) for charge distribution. For steric maps, use SambVca software to calculate percent buried volume (%V) of ligands, as applied in studies of IMes and SIPr .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.